3-(N-hydroxycarboxamido-2-benzylpropanoyl)phenylalanine 3-(N-hydroxycarboxamido-2-benzylpropanoyl)phenylalanine
Brand Name: Vulcanchem
CAS No.: 105831-46-7
VCID: VC0011973
InChI: InChI=1S/C20H22N2O5/c23-18(22-27)13-16(11-14-7-3-1-4-8-14)19(24)21-17(20(25)26)12-15-9-5-2-6-10-15/h1-10,16-17,27H,11-13H2,(H,21,24)(H,22,23)(H,25,26)/t16-,17+/m1/s1
SMILES: C1=CC=C(C=C1)CC(CC(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Molecular Formula: C20H22N2O5
Molecular Weight: 370.4 g/mol

3-(N-hydroxycarboxamido-2-benzylpropanoyl)phenylalanine

CAS No.: 105831-46-7

Main Products

VCID: VC0011973

Molecular Formula: C20H22N2O5

Molecular Weight: 370.4 g/mol

3-(N-hydroxycarboxamido-2-benzylpropanoyl)phenylalanine - 105831-46-7

CAS No. 105831-46-7
Product Name 3-(N-hydroxycarboxamido-2-benzylpropanoyl)phenylalanine
Molecular Formula C20H22N2O5
Molecular Weight 370.4 g/mol
IUPAC Name (2S)-2-[[(2R)-2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C20H22N2O5/c23-18(22-27)13-16(11-14-7-3-1-4-8-14)19(24)21-17(20(25)26)12-15-9-5-2-6-10-15/h1-10,16-17,27H,11-13H2,(H,21,24)(H,22,23)(H,25,26)/t16-,17+/m1/s1
Standard InChIKey CFSPUGCLPSUAHO-SJORKVTESA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O
SMILES C1=CC=C(C=C1)CC(CC(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Canonical SMILES C1=CC=C(C=C1)CC(CC(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Synonyms 3-(N-hydroxycarboxamido-2-benzylpropanoyl)phenylalanine
RB 38 A
RB 38A
RB-38 A
PubChem Compound 129130
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator